4-Benzyloxy-3,5-difluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-difluoro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUHRGQYLQMLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716589 | |
| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156635-88-0 | |
| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyloxy-3,5-difluorophenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physical characteristics, and reactivity, offering valuable insights for its application in research and development.
Chemical Identity and Structure
This compound is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a benzyloxy group and two fluorine atoms.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid |
| CAS Number | 156635-88-0 |
| Molecular Formula | C₁₃H₁₁BF₂O₃[1] |
| Molecular Weight | 264.04 g/mol [2] |
| InChI | 1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
| InChIKey | YWUHRGQYLQMLHW-UHFFFAOYSA-N |
| SMILES | OB(O)c1cc(F)c(OCc2ccccc2)c(F)c1 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation.
Table 2: Physicochemical Data
| Property | Value | Source/Notes |
| Physical Form | Solid[3] | Typically a white to off-white powder or crystalline solid. |
| Melting Point | Not definitively reported. Estimated >200 °C. | Vendor information is inconsistent. 3,5-Difluorophenylboronic acid has a melting point of 210-217 °C. The larger benzyloxy group may influence the crystal packing and melting point. |
| Boiling Point | 430.6 °C at 760 mmHg[3] | |
| Solubility | No quantitative data available. | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, and sparingly soluble in water and nonpolar organic solvents.[4] |
| pKa | Not experimentally determined. Estimated ~7-8. | The pKa of phenylboronic acid is ~8.8. Electron-withdrawing fluorine atoms are expected to decrease the pKa, making it more acidic. For comparison, the predicted pKa of 4-(Benzyloxy)-3-fluorophenylboronic acid is 7.61±0.17[5]. |
| Purity | Typically ≥97%[2] | As provided by commercial suppliers. |
| Storage | Inert atmosphere, 2-8°C | Recommended to prevent degradation. |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Solubility
Methodology (Gravimetric Method):
-
Preparation of Saturated Solution: An excess of the boronic acid is added to a known volume of the solvent of interest (e.g., methanol, DMSO, water) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Filtration: A known volume of the saturated solution is carefully withdrawn and filtered to remove any undissolved solid.
-
Solvent Evaporation: The solvent from the filtered solution is evaporated under reduced pressure.
-
Quantification: The mass of the remaining solid is determined, and the solubility is calculated in g/L or mol/L.
Determination of pKa
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds, which are important scaffolds in drug discovery.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery
The 4-benzyloxy-3,5-difluorophenyl moiety is of significant interest to medicinal chemists. The benzyloxy group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the fluorine atoms can modulate electronic properties, metabolic stability, and binding affinity.
Plausible Signaling Pathway Inhibition
Compounds containing the 4-benzyloxy-3,5-difluorophenyl scaffold may act as inhibitors of various enzymes, such as kinases or demethylases, which are often implicated in disease signaling pathways. For instance, such a moiety could be incorporated into a molecule designed to inhibit a hypothetical "Disease-Associated Kinase."
Caption: Inhibition of a hypothetical signaling pathway.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid | 156635-88-0 [sigmaaldrich.com]
- 3. [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | 156635-88-0 [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. 4-(Benzyloxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [amp.chemicalbook.com]
4-Benzyloxy-3,5-difluorophenylboronic acid solubility data
An In-depth Technical Guide on the Solubility of 4-Benzyloxy-3,5-difluorophenylboronic acid
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This compound is an organoboron compound of significant interest in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A comprehensive understanding of its solubility profile in different organic solvents is critical for its effective use in reaction setup, purification, and formulation. The solubility of a boronic acid is influenced by factors including the nature and position of substituents on the phenyl ring and the polarity of the solvent.
This guide provides solubility data for structurally related phenylboronic acid analogs to infer the likely solubility characteristics of this compound. Detailed experimental protocols for determining solubility are also presented to enable researchers to generate precise data for this specific compound.
Quantitative Solubility Data for Phenylboronic Acid Analogs
The following tables summarize the experimentally determined solubility of various isobutoxyphenylboronic acid isomers and the parent phenylboronic acid in several common organic solvents.[1] This data is presented as the mole fraction solubility at different temperatures and can serve as a valuable reference for estimating the solubility of this compound. Given its structure, with a bulky benzyloxy group and two fluorine atoms, its solubility is expected to be significant in moderately polar to non-polar organic solvents.
Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x) [1]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.135 | 0.110 |
Table 2: Solubility of Phenylboronic Acid (Mole Fraction, x)
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |
| Water | 20 | ~1.9[2][3] |
| Chloroform | - | Moderate[4][5] |
| Acetone | - | High[4][5] |
| 3-Pentanone | - | High[4][5] |
| Dipropyl ether | - | High[4][5] |
| Methylcyclohexane | - | Very Low[4][5] |
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of boronic acids are the dynamic method and the gravimetric method.
Dynamic Method (Turbidity Measurement)
This synthetic method involves visually or instrumentally determining the temperature at which a solid-liquid mixture of known composition becomes a homogeneous liquid phase upon controlled heating.[4][5][6]
Materials and Equipment:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring of the biphasic mixture.
-
Temperature Control: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.3 K/h).
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The point at which the last solid particles disappear and the solution becomes clear is the solid-liquid equilibrium point.
-
Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for the prepared composition.
-
Data Analysis: Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Gravimetric Method
The gravimetric method is a straightforward technique that involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[7][8]
Materials and Equipment:
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporating dish or vials
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully pipette a known volume of the supernatant into a pre-weighed evaporating dish. To ensure no solid particles are transferred, a syringe filter can be used.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for more sensitive compounds.
-
Weighing: After the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is obtained.
-
Calculation: The solubility can be calculated as the mass of the dissolved solid per volume or mass of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide on the Spectroscopic Analysis of 4-Benzyloxy-3,5-difluorophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific experimental Fourier-Transform Infrared (FTIR) and Raman spectroscopic data for 4-Benzyloxy-3,5-difluorophenylboronic acid has not been publicly reported. This guide, therefore, provides a detailed projection of the expected spectroscopic features based on the known vibrational modes of its constituent functional groups. The experimental protocols described are generalized best practices for the analysis of a solid-state sample of this nature.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling reactions makes it a key intermediate for synthesizing complex organic molecules. A thorough understanding of its structural and vibrational properties through spectroscopic methods like FTIR and Raman is crucial for quality control, reaction monitoring, and structural elucidation. This guide outlines the expected vibrational modes for this compound and provides a standard methodology for their experimental determination.
Predicted Spectroscopic Data
The vibrational spectrum of this compound is a composite of the vibrations of its functional moieties: the 1,3,5-trisubstituted difluorinated benzene ring, the benzyloxy group (C₆H₅CH₂O-), and the boronic acid group (-B(OH)₂). The following table summarizes the predicted key vibrational frequencies and their assignments for both FTIR and Raman spectroscopy.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |
| Boronic Acid (-B(OH)₂) | O-H stretch (H-bonded) | 3400 - 3200 (broad) | Strong | Weak |
| B-O stretch (asymmetric) | 1380 - 1330 | Strong | Medium | |
| B-O-H in-plane bend | 1200 - 1150 | Medium | Weak | |
| C-B stretch | 1100 - 1050 | Medium | Medium | |
| B-O stretch (symmetric) | 860 - 840 | Weak | Strong | |
| O-B-O deformation | 700 - 650 | Medium | Medium | |
| Phenyl Ring (aromatic) | C-H stretch | 3100 - 3000 | Medium | Strong |
| C=C stretch (ring) | 1620 - 1580 | Medium | Strong | |
| C=C stretch (ring) | 1500 - 1400 | Strong | Strong | |
| C-H in-plane bend | 1250 - 1000 | Medium | Medium | |
| Ring breathing (1,3,5-sub) | ~1000 | Weak | Strong | |
| C-H out-of-plane bend | 900 - 800 | Strong | Weak | |
| Benzyloxy Group | C-H stretch (aliphatic CH₂) | 2980 - 2850 | Medium | Medium |
| C-O-C stretch (asymmetric) | 1275 - 1200 | Strong | Medium | |
| C-O-C stretch (symmetric) | 1075 - 1020 | Medium | Medium | |
| CH₂ scissoring | 1470 - 1440 | Medium | Medium | |
| Carbon-Fluorine | C-F stretch | 1350 - 1150 | Strong | Medium |
Experimental Protocols
The following are generalized protocols for obtaining FTIR and Raman spectra of a solid powder sample like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample.
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Perform a background scan to record the spectrum of the empty ATR crystal (typically diamond or germanium). This will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction and ATR correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of the solid sample.
Methodology: Dispersive Raman Spectroscopy
-
Instrument Preparation:
-
Power on the Raman spectrometer and the laser source (e.g., 785 nm or 532 nm). Allow the system to stabilize.
-
Calibrate the spectrometer using a standard reference material (e.g., silicon or a polystyrene standard).
-
-
Sample Preparation:
-
Place a small amount of the powdered this compound into a suitable sample holder, such as a glass slide or a well plate.
-
-
Data Acquisition:
-
Focus the laser onto the sample using the microscope objective.
-
Set the data acquisition parameters, including laser power (start with a low power to avoid sample burning), exposure time, and number of accumulations. A typical range would be 10-50% laser power, 1-10 seconds exposure, and 5-10 accumulations.
-
Acquire the Raman spectrum over a typical range of 3500-200 cm⁻¹.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction on the acquired spectrum.
-
Normalize the spectrum if required for comparison.
-
Identify and label the prominent Raman shifts.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for FTIR and Raman analysis.
Conclusion
Mass Spectrometry Analysis of 4-Benzyloxy-3,5-difluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Benzyloxy-3,5-difluorophenylboronic acid, a key building block in medicinal chemistry and materials science. This document outlines the expected behavior of the molecule under common mass spectrometric conditions, proposes likely fragmentation pathways, and provides a detailed experimental protocol for its analysis.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective analysis. Key data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁BF₂O₃ |
| Molecular Weight | 264.03 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like arylboronic acids. In ESI-MS, this compound is expected to be readily ionized, primarily in the negative ion mode due to the acidic nature of the boronic acid moiety.
Expected Ions
In a typical ESI-MS experiment, the following ions may be observed. The exact ions and their relative abundances will depend on the specific source conditions and the solvent system used.
| Ion Type | Formula | Expected m/z | Notes |
| Deprotonated Molecule | [M-H]⁻ | 263.02 | Expected as the base peak in negative ion mode. |
| Methanol Adduct | [M+CH₃OH-H]⁻ | 295.05 | Possible when methanol is used as a solvent. |
| Formate Adduct | [M+HCOO]⁻ | 309.02 | Can be observed if formic acid is used as a modifier. |
| Protonated Molecule | [M+H]⁺ | 265.04 | Potentially observable in positive ion mode, though likely less abundant. |
| Sodium Adduct | [M+Na]⁺ | 287.02 | Common adduct in positive ion mode if sodium salts are present. |
Proposed Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can provide valuable structural information by inducing fragmentation of a selected precursor ion. Based on the structure of this compound, several key fragmentation pathways can be postulated. A significant fragmentation pathway for compounds containing a benzyl group is the formation of a tropylium ion (C₇H₇⁺) with an m/z of 91.[1][2][3] This is a highly stable aromatic cation.[1][2][3]
Caption: Proposed fragmentation pathways for this compound.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as acetonitrile or methanol.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography).
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation studies, select the precursor ion of interest (e.g., m/z 263.02 in negative mode or m/z 265.04 in positive mode) and apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.
References
Elemental Analysis of 4-Benzyloxy-3,5-difluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the elemental analysis of 4-Benzyloxy-3,5-difluorophenylboronic acid. It includes the theoretical elemental composition, a detailed experimental protocol for its determination, and a workflow diagram illustrating the analytical process. This information is critical for the verification of the compound's empirical formula and purity, which are essential aspects of chemical synthesis and drug development.
Theoretical Elemental Composition
The elemental composition of a pure chemical compound is a fundamental and constant property. The theoretical percentages of each element in this compound can be calculated from its chemical formula and the atomic weights of its constituent elements.
Chemical Formula: C₁₃H₁₁BF₂O₃
Molecular Weight: 264.04 g/mol
The theoretical elemental composition is summarized in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 59.14 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.20 |
| Boron | B | 10.81 | 1 | 10.81 | 4.09 |
| Fluorine | F | 18.998 | 2 | 37.996 | 14.39 |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.18 |
| Total | 264.034 | 100.00 |
Table 1: Theoretical Elemental Composition of this compound.
Experimental Protocol for Elemental Analysis
The experimental determination of the elemental composition of an organic compound such as this compound is typically performed using a combination of analytical techniques. The following protocol outlines a general procedure for the determination of carbon, hydrogen, nitrogen, sulfur (CHNS), oxygen, boron, and fluorine.
1. CHNS Analysis (Carbon, Hydrogen, Nitrogen, Sulfur)
A common method for determining carbon, hydrogen, and nitrogen is through combustion analysis, often performed using an automated CHNS elemental analyzer.
-
Principle: A precisely weighed sample of the organic compound is combusted at high temperatures (typically around 1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). Sulfur, if present, is converted to sulfur dioxide (SO₂).
-
Procedure:
-
A few milligrams of this compound are accurately weighed into a tin or silver capsule.
-
The capsule is introduced into the combustion furnace of the CHNS analyzer.
-
The resulting combustion gases (CO₂, H₂O, N₂) are carried by a helium stream through a series of separation columns and detectors.
-
A thermal conductivity detector (TCD) is typically used to quantify the amounts of CO₂, H₂O, and N₂.
-
The instrument is calibrated using a certified organic standard with a known elemental composition.
-
2. Oxygen Analysis
Oxygen is typically determined separately by a pyrolysis method.
-
Principle: The sample is pyrolyzed in an inert gas stream (e.g., helium or nitrogen) at a high temperature (around 1120°C) in the presence of platinized carbon. This converts the oxygen in the sample to carbon monoxide (CO). The CO is then quantitatively measured.
-
Procedure:
-
A weighed sample is placed in the pyrolysis reactor.
-
The resulting CO is passed through a chromatographic column to separate it from other pyrolysis products.
-
The amount of CO is determined, often by converting it to CO₂ and measuring with an infrared detector or by using a thermal conductivity detector.
-
3. Boron Analysis
The determination of boron in organic compounds can be achieved through various methods, including spectrophotometry and plasma-source spectrometry.
-
Principle: The organic matrix is first destroyed, typically by ashing or wet digestion, to bring the boron into a soluble form. The boron concentration is then determined using a suitable analytical technique.
-
Procedure (using Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES):
-
A weighed sample is digested using a mixture of strong acids (e.g., nitric acid and sulfuric acid) in a microwave digestion system.
-
The resulting solution is diluted to a known volume.
-
The solution is introduced into the ICP-OES instrument, which excites the boron atoms in a high-temperature plasma.
-
The instrument measures the intensity of the light emitted by the excited boron atoms at a specific wavelength, which is proportional to the boron concentration.
-
4. Fluorine Analysis
Fluorine in organic compounds is often determined by combustion followed by ion chromatography.
-
Principle: The sample is combusted in an oxygen-rich atmosphere, which converts the fluorine into hydrogen fluoride (HF). The HF is then collected in an absorption solution and analyzed by ion chromatography.
-
Procedure:
-
A weighed sample is combusted in a specialized apparatus, such as a Schöniger flask or a combustion tube.
-
The combustion products are absorbed into a suitable solution (e.g., a dilute sodium hydroxide solution).
-
The resulting solution, containing the fluoride ions, is injected into an ion chromatograph.
-
The fluoride ions are separated from other ions on an ion-exchange column and detected by a conductivity detector.
-
The following diagram illustrates the general workflow for the complete elemental analysis of this compound.
This diagram outlines the logical progression from the initial sample to the final comparison of experimental and theoretical elemental composition values.
CAS number and molecular weight of 4-Benzyloxy-3,5-difluorophenylboronic acid
This document provides the Chemical Abstracts Service (CAS) number and molecular weight for the compound 4-Benzyloxy-3,5-difluorophenylboronic acid, a substance often utilized in chemical research and development.
Compound Data
The essential identifiers for this compound are summarized in the table below. This information is critical for accurate substance identification, safety data sheet referencing, and procurement.
| Identifier | Value |
| CAS Number | 156635-88-0[1][2] |
| Molecular Formula | C₁₃H₁₁BF₂O₃[3][4] |
| Molecular Weight | 264.03 g/mol [3][4][5] |
References
- 1. 156635-88-0|(4-(Benzyloxy)-3,5-difluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | 156635-88-0 [sigmaaldrich.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. 4-Benzyloxy-3?5-Difluorophenylboronic Acid – Biotuva Life Sciences [biotuva.com]
Methodological & Application
Application of 4-Benzyloxy-3,5-difluorophenylboronic Acid in OLED Materials
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in display and solid-state lighting applications, prized for their exceptional contrast, vibrant color reproduction, and design flexibility. The performance of these devices is critically dependent on the molecular architecture of the organic materials used within their emissive and charge-transport layers. Boronic acids are pivotal intermediates in the synthesis of these advanced materials. This document details the application of 4-Benzyloxy-3,5-difluorophenylboronic acid as a key building block in the synthesis of high-performance OLED materials. The strategic incorporation of the 4-benzyloxy-3,5-difluorophenyl moiety can significantly enhance device efficiency, stability, and color purity. The fluorine atoms, with their strong electron-withdrawing nature, are instrumental in tuning the HOMO/LUMO energy levels of the resulting molecules, which facilitates electron injection and enhances the material's resistance to oxidative degradation. Furthermore, the benzyloxy group can be utilized to influence molecular packing and solubility. This application note provides detailed protocols for the synthesis of OLED materials using this boronic acid via Suzuki-Miyaura cross-coupling and for the subsequent fabrication of multilayer OLED devices.
Introduction
The continuous advancement of OLED technology necessitates the development of novel organic materials with precisely engineered optoelectronic properties. Arylboronic acids are indispensable precursors in this endeavor, enabling the construction of complex conjugated molecules through palladium-catalyzed cross-coupling reactions. This compound is a versatile building block for the synthesis of materials for various layers within an OLED device, including the emissive layer (EML), host materials, and electron-transport layer (ETL). The difluorinated phenyl ring offers improved thermal and morphological stability due to the high bond energy of the carbon-fluorine bond, contributing to longer device lifetimes.
Key Applications in OLED Material Synthesis
The primary application of this compound in the OLED field is as a precursor for the synthesis of complex organic molecules that serve as the active components in the device. These molecules are frequently designed with a donor-acceptor architecture to fine-tune their photophysical properties. The 3,5-difluorophenyl group typically functions as an electron-accepting moiety. A prevalent synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated (commonly brominated or iodinated) aromatic or heterocyclic core.
Quantitative Data Summary
While specific performance data for OLEDs incorporating materials directly synthesized from this compound is not extensively available in the public domain, the following table presents representative performance data for a blue phosphorescent OLED (PhOLED) that utilizes an iridium complex with a difluorophenyl-based ligand. This data serves as an illustrative example of the potential performance achievable with materials derived from structurally similar precursors.
| Parameter | Value |
| Peak External Quantum Efficiency (EQE) | > 20% |
| Maximum Luminance | > 10,000 cd/m² |
| CIE Color Coordinates (x, y) | (0.15, 0.25) |
| Turn-on Voltage | < 3.5 V |
| Operational Lifetime (LT50 @ 1000 cd/m²) | > 500 hours |
Experimental Protocols
Protocol 1: Synthesis of a 4-Benzyloxy-3,5-difluorophenyl-substituted Aryl Compound via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 2-bromo-9,9-diphenyl-9H-fluorene)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate tribasic (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).
-
Solvent Addition: Add a 2:1 mixture of toluene and water (15 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Reaction: Heat the mixture to 100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a multilayer OLED device using the synthesized material as an emissive dopant.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host material (e.g., DPEPO)
-
Emissive dopant (the synthesized 4-benzyloxy-3,5-difluorophenyl-containing material)
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., Liq)
-
Aluminum (for cathode)
-
Deionized water, acetone, isopropanol for substrate cleaning
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr). Deposit the organic layers and the cathode sequentially onto the ITO surface. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors. A typical device structure and layer thicknesses are as follows:
-
HIL: HATCN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: DPEPO doped with the synthesized emitter (e.g., 10 wt%) (20 nm)
-
ETL: TmPyPB (30 nm)
-
EIL: Liq (1 nm)
-
-
Cathode Deposition: Deposit a 100 nm thick aluminum layer as the cathode at a rate of 5-10 Å/s.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
Visualizations
Caption: Workflow from material synthesis to device testing.
Caption: A typical multilayer OLED device structure.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Benzyloxy-3,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The building block, 4-benzyloxy-3,5-difluorophenylboronic acid, is of significant interest in drug discovery. The difluorinated phenyl ring can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. However, the electron-withdrawing nature of the two fluorine atoms deactivates the boronic acid, making the transmetalation step of the catalytic cycle more challenging compared to electron-rich analogs.
This application note provides a comprehensive guide to selecting the optimal catalyst and ligand system for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. It includes recommended starting conditions, a detailed experimental protocol, and a discussion of key selection criteria.
Catalyst and Ligand Selection for an Electron-Deficient Substrate
The success of a Suzuki-Miyaura coupling with an electronically deactivated substrate like this compound hinges on the selection of a highly active catalyst system. The key is to choose a system that promotes both a rapid oxidative addition of the aryl halide to the palladium(0) center and facilitates the often rate-limiting transmetalation step.
Palladium Precursors: Standard palladium(II) and palladium(0) sources are effective. Common choices include:
-
Palladium(II) acetate (Pd(OAc)₂): A stable, air-tolerant precursor that is reduced in situ to the active Pd(0) species.
Ligand Selection: For electron-deficient boronic acids, the ligand plays a crucial role. The general consensus is that electron-rich and sterically bulky monodentate phosphine ligands are superior. These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate both the oxidative addition and reductive elimination steps.
-
Buchwald-type Biaryl Phosphine Ligands: This class of ligands is highly recommended. Their bulk and electron-donating properties are ideal for challenging couplings. Examples include:
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for a wide range of substrates.
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides high activity for sterically hindered and electron-poor substrates.[1]
-
RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand for difficult couplings.
-
-
Other Phosphine Ligands:
-
Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand that can be effective.
-
Tri-tert-butylphosphine (P(t-Bu)₃): Highly active but also pyrophoric, requiring careful handling.
-
Base Selection: A suitable base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. For challenging couplings, inorganic bases are typically used.
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective when other bases fail. It is typically used with a small amount of water or in a biphasic solvent system.
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can promote high reaction rates.
-
Sodium tert-butoxide (NaOtBu): A very strong, non-nucleophilic base suitable for highly demanding reactions.
Data Presentation: Representative Reaction Conditions
While specific Suzuki coupling data for this compound is not extensively published, the following table provides representative conditions and expected yields based on protocols for structurally similar, electron-deficient fluorinated boronic acids. These conditions serve as an excellent starting point for optimization.
| Aryl Halide Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85 - 95 |
| 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 75 - 90 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | THF | 80 | 12 | 80 - 92 |
| 2-Bromonaphthalene | Pd₂(dba)₃ (1.5) | SPhos (3.5) | NaOtBu (2.0) | Toluene | 100 | 18 | 88 - 96 |
| 4-Chloroacetophenone | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.5) | t-Amyl Alcohol | 110 | 24 | 70 - 85 |
Diagrams and Visualizations
References
Application Notes and Protocols: Solvent and Base Effects in Cross-Coupling with 4-Benzyloxy-3,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical roles that solvents and bases play in the Suzuki-Miyaura cross-coupling reactions involving 4-Benzyloxy-3,5-difluorophenylboronic acid. The strategic selection of these reagents is paramount for achieving high yields and purity, particularly when dealing with sterically hindered and electronically modified substrates.
The 4-benzyloxy-3,5-difluorophenyl moiety is a significant structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates. Understanding the nuances of its coupling reactions is therefore essential for the efficient synthesis of novel therapeutics.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of solvent and base can significantly influence the rate and efficiency of each of these steps.
Application Notes and Protocols for the Deprotection of 4-Benzyloxy-3,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl ether in 4-benzyloxy-3,5-difluorophenylboronic acid to yield 3,5-difluoro-4-hydroxyphenylboronic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the liberated phenol can be further functionalized. Two primary methods are presented: Catalytic Transfer Hydrogenolysis and Lewis Acid-Mediated Deprotection. Each method's advantages, potential challenges, and detailed experimental procedures are outlined to guide researchers in selecting the most suitable approach for their specific needs.
Introduction
The benzyl ether is a commonly employed protecting group for phenols due to its general stability under a range of reaction conditions. However, its removal from complex molecules, such as this compound, requires careful consideration to avoid undesirable side reactions. The presence of fluorine atoms and a boronic acid moiety on the aromatic ring introduces specific challenges. Catalytic hydrogenation methods carry the risk of hydrodefluorination, while acidic conditions may lead to protodeboronation. The protocols detailed below are selected to offer mild and selective conditions to mitigate these risks.
Method 1: Catalytic Transfer Hydrogenolysis
Catalytic transfer hydrogenolysis is a widely used method for benzyl ether deprotection that avoids the use of high-pressure hydrogen gas, making it a safer and more convenient laboratory procedure.[1] This method utilizes a hydrogen donor in the presence of a palladium catalyst.
Mechanism Overview:
The reaction proceeds via the transfer of hydrogen from a donor molecule (e.g., formic acid, ammonium formate) to the palladium catalyst. The activated palladium species then facilitates the reductive cleavage of the carbon-oxygen bond of the benzyl ether, releasing the free phenol and toluene as a byproduct.
Key Considerations:
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst. The loading (typically 5-10%) and quality of the catalyst can significantly impact the reaction rate and efficiency.
-
Hydrogen Donor: Ammonium formate and formic acid are effective hydrogen donors.[1] The choice of donor can influence the reaction conditions and work-up procedure.
-
Solvent: Protic solvents like methanol or ethanol are generally preferred.
-
Potential Side Reactions: While generally mild, there is a potential for hydrodefluorination, especially with prolonged reaction times or higher temperatures. Monitoring the reaction progress is crucial. The boronic acid moiety is generally stable under these neutral to mildly acidic conditions.
Quantitative Data for Analogous Systems
| Entry | Substrate (Analogous) | Hydrogen Donor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Benzyloxy-1-methoxybenzene | Ammonium Formate | 10% Pd/C | Methanol | 1-2 | >95 | Generic Protocol |
| 2 | Benzyl Phenyl Ether | Formic Acid | 10% Pd/C | Methanol | 0.5 | 92 | Generic Protocol |
| 3 | 4-Benzyloxy-4'-chlorochalcone | Ammonium Formate | 10% Pd/C | Various | Variable | Variable | ResearchGate |
Experimental Protocol: Catalytic Transfer Hydrogenolysis
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Ammonium formate
-
Methanol (anhydrous)
-
Ethyl acetate
-
Diatomaceous earth (e.g., Celite®)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% of Pd).
-
Add ammonium formate (3.0-5.0 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (or stir at room temperature, depending on substrate reactivity) under an inert atmosphere (Argon or Nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with methanol and ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford 3,5-difluoro-4-hydroxyphenylboronic acid.
Workflow Diagram:
Method 2: Lewis Acid-Mediated Deprotection with Boron Trichloride (BCl₃)
For substrates that may be sensitive to hydrogenation conditions, Lewis acid-mediated deprotection offers a powerful alternative. Boron trichloride (BCl₃) is a strong Lewis acid that can effectively cleave benzyl ethers, often at low temperatures.[1]
Mechanism Overview:
The lone pair of the ether oxygen coordinates to the Lewis acidic boron center of BCl₃. This coordination weakens the carbon-oxygen bond, facilitating its cleavage to form a benzylic cation and a borate intermediate. A cation scavenger is often added to trap the reactive benzyl cation and prevent side reactions. Subsequent hydrolysis of the borate intermediate yields the desired phenol.
Key Considerations:
-
Reagent Stoichiometry: BCl₃ is typically used in stoichiometric amounts or slight excess.
-
Cation Scavenger: The use of a cation scavenger, such as pentamethylbenzene, is highly recommended to prevent re-benzylation of the product or other aromatic components.[1]
-
Temperature Control: Reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity and minimize side reactions.
-
Anhydrous Conditions: BCl₃ is highly reactive with water, so anhydrous conditions are essential.
-
Potential Side Reactions: The boronic acid moiety can potentially interact with BCl₃. Careful control of stoichiometry and temperature is critical. Protodeboronation can be a concern during aqueous work-up, which should be performed under controlled pH conditions.
Quantitative Data for Analogous Systems
The following table presents data for the debenzylation of various aryl benzyl ethers using BCl₃, demonstrating the efficacy of this method for electron-rich and sterically hindered substrates.
| Entry | Substrate (Analogous) | Scavenger | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 4-Benzyloxy-1,2-dimethoxybenzene | Pentamethylbenzene | CH₂Cl₂ | -78 | 45 min | 85 | Organic Syntheses |
| 2 | 2-(Benzyloxy)indole | Pentamethylbenzene | CH₂Cl₂ | -78 | 30 min | 95 | Synlett, 2008, 1977 |
| 3 | 4-Benzyloxy-3-methoxybenzaldehyde | Pentamethylbenzene | CH₂Cl₂ | -78 | 30 min | 99 | Synlett, 2008, 1977 |
Experimental Protocol: BCl₃-Mediated Deprotection
Materials:
-
This compound
-
Boron trichloride (1 M solution in dichloromethane)
-
Pentamethylbenzene
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and pentamethylbenzene (2.0-3.0 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of BCl₃ in DCM (1.5-2.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of anhydrous methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield 3,5-difluoro-4-hydroxyphenylboronic acid.
Workflow Diagram:
Conclusion
The deprotection of this compound can be successfully achieved using either catalytic transfer hydrogenolysis or Lewis acid-mediated cleavage with BCl₃. The choice of method will depend on the overall substitution pattern of the molecule and the compatibility of other functional groups present. For substrates sensitive to reduction, the BCl₃ method at low temperatures is preferable. For a more environmentally benign and milder approach, catalytic transfer hydrogenolysis is an excellent option. In both cases, careful monitoring of the reaction is recommended to optimize the yield and minimize the formation of byproducts.
References
Application Notes and Protocols for the Use of 4-Benzyloxy-3,5-difluorophenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-difluorophenylboronic acid is a valuable synthetic intermediate in pharmaceutical and agrochemical research. Its unique structure, featuring a difluorinated phenyl ring with a benzyloxy protecting group, makes it a key building block for introducing fluorinated moieties into complex organic molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Suzuki-Miyaura cross-coupling reaction.
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile carbon-carbon bond-forming reaction allows for the efficient coupling of the boronic acid with a wide range of aryl and heteroaryl halides, providing access to a diverse array of biaryl and heteroaryl-aryl structures that are common motifs in medicinally active compounds.
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely utilized method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The reaction typically involves the coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.
A representative application of this compound is in the synthesis of 5-aryl-2-aminopyrimidine derivatives. These structures are important scaffolds in the development of various therapeutic agents, including kinase inhibitors. The following sections provide a detailed protocol for a representative Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction
The following table summarizes the reactants, reaction conditions, and expected outcomes for the Suzuki-Miyaura coupling of this compound with 5-bromo-2-aminopyrimidine. This data is based on established protocols for similar Suzuki-Miyaura reactions and serves as a guide for researchers.
| Parameter | Value/Condition | Notes |
| Aryl Halide | 5-Bromo-2-aminopyrimidine | A common heteroaryl coupling partner in medicinal chemistry. |
| Boronic Acid | This compound | Typically used in a slight excess (1.1-1.5 equivalents). |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | A common and effective catalyst for Suzuki-Miyaura reactions. Other palladium catalysts can also be used. |
| Catalyst Loading | 1-5 mol% | Optimization may be required depending on the scale of the reaction. |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | An inorganic base is required to facilitate the transmetalation step. |
| Solvent | 1,4-Dioxane/Water or Toluene/Ethanol/Water | A mixture of an organic solvent and water is typically used to dissolve all reactants. |
| Temperature | 80-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS to determine completion. |
| Expected Yield | 70-95% | Yields can vary depending on the specific conditions and purity of reagents. |
| Product Purity | >95% | Purification by column chromatography is typically required. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(4-benzyloxy-3,5-difluorophenyl)pyrimidine
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 5-bromo-2-aminopyrimidine.
Materials:
-
This compound
-
5-Bromo-2-aminopyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-(4-benzyloxy-3,5-difluorophenyl)pyrimidine.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of pharmaceutical intermediates using this compound.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzyloxy-3,5-difluorophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-difluorophenylboronic acid is a valuable synthetic intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its structural features, including the difluorinated phenyl ring and the boronic acid moiety, make it a crucial building block for Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidate. This document provides a comprehensive guide to the considerations for the large-scale synthesis of this compound, including detailed experimental protocols and a discussion of its application in the synthesis of p38 MAPK inhibitors, a class of drugs investigated for inflammatory diseases.
Synthetic Strategy and Workflow
The large-scale synthesis of this compound can be achieved through a multi-step process. A common and scalable approach begins with the protection of a commercially available difluorinated phenol, followed by halogenation, and subsequent conversion to the boronic acid via a Grignard reaction. An alternative, more direct route starts from a pre-halogenated and protected precursor.
The overall synthetic workflow is depicted below:
Caption: General synthetic workflows for this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be followed.
Protocol 1: Synthesis of 4-Bromo-1-(benzyloxy)-2,6-difluorobenzene (from 2,6-Difluoro-4-bromophenol)
This protocol is based on the Williamson ether synthesis.[1][2]
Materials:
-
2,6-Difluoro-4-bromophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,6-difluoro-4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4-bromo-1-(benzyloxy)-2,6-difluorobenzene.
Protocol 2: Synthesis of this compound
This protocol involves the formation of a Grignard reagent followed by borylation.[3][4]
Materials:
-
4-Bromo-1-(benzyloxy)-2,6-difluorobenzene
-
Magnesium turnings
-
Iodine (a single crystal as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of 4-bromo-1-(benzyloxy)-2,6-difluorobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to initiate the reaction. Gentle heating may be required.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
-
Borylation and Work-up:
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent to the cold triisopropyl borate solution via cannula, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl until the pH is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent to afford the final product as a white solid.
-
Quantitative Data Summary
The following table summarizes representative yields and purities for the synthetic steps described above. These values are based on literature reports for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) | Typical Purity (%) | Reference |
| 1. Williamson Ether Synthesis | 2,6-Difluoro-4-bromophenol, Benzyl bromide | 4-Bromo-1-(benzyloxy)-2,6-difluorobenzene | 85-95 | >98 | [1][2] |
| 2. Boronic Acid Formation | 4-Bromo-1-(benzyloxy)-2,6-difluorobenzene, Mg, Triisopropyl borate | This compound | 70-85 | >97 | [3][4] |
Application in Drug Development: p38 MAPK Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of small molecule kinase inhibitors. A notable example is their potential application in the development of inhibitors for p38 mitogen-activated protein kinase (MAPK).[5][6]
The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[5][] It is activated by cellular stressors and pro-inflammatory cytokines, leading to the production of other inflammatory mediators like TNF-α and IL-6.[5] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[6][8] Small molecule inhibitors that target p38 MAPK can therefore be effective anti-inflammatory agents.
The 4-benzyloxy-3,5-difluorophenyl moiety can be incorporated into potential p38 MAPK inhibitors to enhance their binding to the kinase's active site and improve their pharmacokinetic properties.
p38 MAPK Signaling Pathway
The following diagram illustrates a simplified representation of the p38 MAPK signaling pathway and the point of intervention for small molecule inhibitors.
Caption: Simplified p38 MAPK signaling pathway and inhibition.
Conclusion
The large-scale synthesis of this compound is a critical process for the development of novel pharmaceuticals. The synthetic route involving a Grignard reaction is a robust and scalable method. Careful control of reaction conditions, particularly temperature and moisture, is essential for achieving high yields and purity. The utility of this building block in the synthesis of kinase inhibitors, such as those targeting the p38 MAPK pathway, highlights its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working on the large-scale production of this key intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of 4-Benzyloxy-3,5-difluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during the Suzuki-Miyaura coupling of 4-Benzyloxy-3,5-difluorophenylboronic acid.
Troubleshooting Guide
Issue 1: Significant Formation of 4,4'-Dibenzyloxy-3,3',5,5'-tetrafluorobiphenyl (Homocoupling Product)
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1][2][3][4][5][6] This is often the primary culprit.
-
High Concentration of Palladium(II) Species: The use of Pd(II) precatalysts without efficient reduction to the active Pd(0) state can promote homocoupling.[1][2][6][7] Two molecules of the boronic acid can react with a Pd(II) species to form the homocoupled product and generate Pd(0).[2][7]
-
Inappropriate Choice of Base or Solvent: Certain base and solvent combinations can accelerate the rate of homocoupling relative to the desired cross-coupling.
Solutions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen). | To prevent oxygen-mediated homocoupling.[2][3][4][5] |
| Solvent Degassing | Thoroughly degas all solvents and water prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or by freeze-pump-thaw cycles.[1][2] | To remove dissolved oxygen which is a key contributor to homocoupling.[1][2][3][4][5][6] |
| Palladium Source | Use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use highly efficient Pd(II) precatalysts (e.g., Buchwald G3/G4 precatalysts) that rapidly generate the active Pd(0) species.[1] | Pd(0) catalysts can directly enter the catalytic cycle, bypassing the Pd(II)-mediated homocoupling pathway.[1] |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[1][8] | The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling.[4] |
| Base Selection | Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred.[1] For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate transmetalation.[3][9] | To find a balance between activating the boronic acid and minimizing side reactions. |
| Reagent Addition | Add the this compound solution slowly to the reaction mixture.[1] | To maintain a low instantaneous concentration of the boronic acid, thus disfavoring the bimolecular homocoupling reaction.[1] |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the aryl halide coupling partner.[1][10] | To ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.[1] |
| Temperature | Run the reaction at the lowest temperature that affords a reasonable reaction rate.[1] | Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1] |
Troubleshooting Workflow for Homocoupling
Caption: A stepwise troubleshooting guide for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to homocoupling?
A1: Like other arylboronic acids, it is susceptible to homocoupling primarily due to the presence of oxygen and/or Pd(II) species in the reaction mixture.[1][6] The electron-withdrawing nature of the two fluorine atoms can make the transmetalation step in the desired Suzuki-Miyaura coupling slower, potentially allowing more time for side reactions like homocoupling to occur.[11]
Q2: I am using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂. Could this be the problem?
A2: Yes. Pd(II) sources need to be reduced in situ to the active Pd(0) catalyst. This reduction can occur via the homocoupling of two boronic acid molecules, which directly contributes to your side product formation.[1] It is often better to use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst system designed for clean and efficient generation of Pd(0).[1]
Q3: What is the ideal solvent system to minimize homocoupling for this specific boronic acid?
A3: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are generally effective at minimizing homocoupling.[1] A co-solvent, often water, is typically required to dissolve the inorganic base. However, an excessive amount of water can sometimes promote homocoupling, so a solvent screen (e.g., 10:1 dioxane/water) is recommended.[1]
Q4: Can the choice of base influence both the desired reaction and the homocoupling side reaction?
A4: Absolutely. The base is crucial for activating the boronic acid for transmetalation.[9] For electron-deficient boronic acids, a stronger base may be needed to accelerate the desired cross-coupling.[3] However, a very strong base might also promote side reactions. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often a good starting point to suppress homocoupling.[1]
Q5: How can I confirm that the byproduct I am seeing is indeed the homocoupled product?
A5: The homocoupled product, 4,4'-Dibenzyloxy-3,3',5,5'-tetrafluorobiphenyl, will have a molecular weight roughly double that of the deboronated starting material. You can identify it using analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to check for the expected mass, and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm the symmetrical structure.
Q6: Are there any additives that can suppress homocoupling?
A6: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the catalytic cycle.[2][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.1 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1, 0.1-0.2 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing (Optional but Recommended): Subject the heterogeneous mixture to a few cycles of vacuum backfilling with inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A standard workflow for Suzuki-Miyaura coupling reactions.
Signaling Pathways and Logical Relationships
Mechanism of Palladium-Mediated Homocoupling
The following diagram illustrates the two primary pathways leading to the undesired homocoupling of boronic acids.
Caption: Competing pathways: Suzuki cross-coupling vs. homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4-Benzyloxy-3,5-difluorophenylboronic acid Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction yield for Suzuki-Miyaura cross-coupling reactions involving 4-benzyloxy-3,5-difluorophenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is resulting in low to no yield. What are the first things I should check?
A1: Low yields in Suzuki couplings, particularly with electron-deficient boronic acids, often trace back to a few critical areas. A systematic check of your reagents and reaction setup is the first step.
-
Reagent Quality & Stability:
-
Boronic Acid: this compound, being electron-deficient, is susceptible to decomposition, primarily through protodeboronation.[1][2] Ensure the reagent is fresh and has been stored correctly under dry, inert conditions, preferably refrigerated.[1] Purity can be checked by NMR spectroscopy.[1]
-
Aryl Halide: The reactivity of the coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[3] Couplings with less reactive partners like aryl chlorides require more active and specialized catalyst systems.[4][5]
-
-
Catalyst & Ligand Integrity:
-
Reaction Conditions:
Below is a workflow to diagnose potential issues systematically.
Q2: I'm observing a significant amount of the protodeboronated side product (1-benzyloxy-2,4-difluorobenzene). How can I minimize this?
A2: Protodeboronation is the most common side reaction for electron-deficient boronic acids like this compound.[2] It involves the replacement of the C-B bond with a C-H bond and is often promoted by the basic and aqueous conditions required for the coupling.[11] Here are several strategies to suppress it:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) is often effective.[6]
-
Employ a Highly Active Catalyst: The goal is to have the rate of cross-coupling significantly outpace the rate of protodeboronation.[12] Modern palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are designed for fast catalytic turnover even at lower temperatures.[1][7]
-
Minimize Water: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction. Using anhydrous solvents and bases can be beneficial. If water is necessary for solubility or reactivity, its amount should be minimized.[1][13]
-
Lower Reaction Temperature: If the chosen catalyst is active enough, running the reaction at a lower temperature can reduce the rate of protodeboronation relative to the desired coupling.[1][14]
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or an organotrifluoroborate, can protect it from decomposition.[2] These derivatives often release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.
Q3: What causes homocoupling of the boronic acid, and how can I prevent it?
A3: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is typically promoted by the presence of oxygen in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can facilitate this undesired pathway.
Prevention Strategies:
-
Rigorous Degassing: This is the most critical step. Solvents (including any water used) must be thoroughly degassed before use. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[1][10]
-
Maintain Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas. Using Schlenk techniques or a glovebox is highly recommended.[6]
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that rapidly generates the active Pd(0) species in situ can minimize the presence of Pd(II) at the start of the reaction.[8]
Data Presentation: Recommended Reaction Conditions
While direct comparative studies for this compound are scarce, data from structurally similar difluorophenylboronic acids provide excellent starting points for optimization.[15] The following table summarizes effective conditions reported for these challenging substrates.
| Aryl Halide Partner | Catalyst (mol%) / Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Notes & Reference |
| Aryl Bromide (Electron-withdrawing) | PdCl₂ (ligand-free) | K₂CO₃ (2.0) | DMF/H₂O | 75 | ~98% | Sonication can enhance reaction rates with ligand-free systems.[16][17] |
| Aryl Chloride (Electron-neutral) | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2.0) | THF/H₂O | RT | >95% | Highly active Buchwald-type ligands enable coupling of challenging chlorides at room temperature.[7][18] |
| Heteroaryl Bromide | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | High | A classic catalyst system, though modern systems are often more efficient for challenging substrates. |
| Aryl Bromide (General) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | High | SPhos is another highly effective bulky phosphine ligand.[6][9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the cross-coupling of an aryl halide with this compound using a modern catalyst system.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the base (2.0 equiv), and the palladium precatalyst (e.g., 2 mol%).
-
Establish Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the degassed solvent (e.g., 4 mL of dioxane and 1 mL of water for a 0.25 M reaction) via syringe under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed or no further conversion is observed.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.[19]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. reddit.com [reddit.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from 4-Benzyloxy-3,5-difluorophenylboronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 4-Benzyloxy-3,5-difluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions with this compound?
A1: Common impurities include unreacted this compound, homocoupled biaryl byproduct (from the dimerization of the boronic acid), residual palladium catalyst, and inorganic salts from the base used in the reaction. Due to the electron-deficient nature of the fluorinated ring, protodeboronation (replacement of the boronic acid group with a hydrogen) can also be a significant side reaction.
Q2: What is the recommended first step in the purification process after the reaction is complete?
A2: An initial aqueous workup is the essential first step to remove the bulk of inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or brine.
Q3: How can I effectively remove unreacted this compound from my crude product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer during extraction.
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation. If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.
Q5: Why is it critical to remove the residual palladium catalyst, and what are the best methods to do so?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is crucial due to toxicity concerns and regulatory requirements. Common methods include filtering the reaction mixture through a pad of Celite® to remove heterogeneous catalysts. For homogeneous catalysts, metal scavengers, which are materials like functionalized silica that bind to the metal and allow it to be filtered off, are often employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Low recovery of the desired product after aqueous workup. | 1. The product has some water solubility. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. 2. To break up emulsions, try adding more brine, filtering the mixture through Celite®, or allowing it to stand for an extended period. |
| The purified product is an off-white or yellowish solid. | Presence of colored impurities, possibly from the palladium catalyst or degradation products. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and continue to heat for a few minutes. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.[1] |
| Broad melting point of the purified solid product. | The product is still impure. A broad melting point range is indicative of the presence of contaminants.[1] | 1. Repeat the purification step. If recrystallization was used, try a different solvent system. 2. If not already performed, an acid-base extraction can be very effective at removing non-acidic impurities.[1] 3. For challenging separations, column chromatography provides a higher degree of purification.[1] |
| Difficulty in removing the homocoupled byproduct. | The homocoupled product has very similar polarity to the desired product. | 1. Optimize column chromatography with a very shallow solvent gradient. 2. Explore preparative HPLC for difficult separations. 3. If the desired product is a solid, screen multiple solvents for selective recrystallization. |
| Significant amount of protodeboronated side product observed. | The C-B bond of the fluorinated boronic acid is susceptible to cleavage under basic reaction conditions.[2] | 1. Optimize reaction conditions to minimize this side reaction (e.g., use a milder base, lower temperature, shorter reaction time). 2. Purification to separate the deboronated product will likely require careful column chromatography. |
Quantitative Data
The following table presents representative data for purification methods of products from Suzuki-Miyaura reactions involving fluorinated phenylboronic acids. Note that these are examples, and actual results will vary based on the specific substrates, reaction scale, and conditions.
| Purification Method | Typical Recovery | Purity Achieved (Typical) | Commonly Removed Impurities |
| Aqueous Workup | >95% | 50-90% | Inorganic salts, water-soluble reagents |
| Column Chromatography | 60-90% | >95% | Unreacted starting materials, homocoupled byproduct, other organic impurities |
| Recrystallization | 50-85% | >98% | Closely related impurities (if solubility differs), colored impurities |
| Metal Scavengers | >95% | N/A (removes specific impurity) | Residual palladium catalyst |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2x)
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove acidic impurities like unreacted boronic acid.
-
Brine (saturated NaCl solution) (1x) to help remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent and Solvent System Selection: Use silica gel as the stationary phase. Determine a suitable mobile phase (eluent) by running TLC plates of the crude product in various solvent systems (e.g., gradients of ethyl acetate in hexanes). The ideal solvent system will show good separation between the desired product spot and impurity spots.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the packed column.
-
Elution: Run the eluent through the column, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This often requires screening small amounts of the crude product with various solvents. Common choices include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
Technical Support Center: Troubleshooting Suzuki Reactions with 4-Benzyloxy-3,5-difluorophenylboronic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 4-benzyloxy-3,5-difluorophenylboronic acid. The unique structure of this reagent, featuring both electron-withdrawing fluorine atoms and a sterically influential benzyloxy group, can present specific hurdles. This guide offers troubleshooting advice and detailed protocols to help you achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing no or very low yield in my Suzuki reaction. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki coupling with this compound can stem from several issues. Systematically evaluate the following:
-
Catalyst and Ligand Choice: Standard palladium catalysts may be inefficient. For this sterically demanding and electron-deficient boronic acid, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These promote the formation of a highly reactive palladium(0) species.
-
Base Selection: The choice of base is critical. It activates the boronic acid for transmetalation.[1][2] For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][2]
-
Solvent and Temperature: Ensure you are using anhydrous, degassed solvents to prevent catalyst deactivation and protodeboronation.[3] Common solvent systems include dioxane/water, THF/water, or DMF/water.[4][5] If the reaction is sluggish, a moderate increase in temperature (e.g., 80-110 °C) may be necessary.[6][7]
-
Protodeboronation: The electron-withdrawing fluorine atoms on the phenyl ring make the boronic acid susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved.[8] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or acidic impurities. Using anhydrous conditions and minimizing reaction time can help mitigate this issue.
Q2: I am seeing significant formation of homocoupled byproducts. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly degassed with an inert gas (argon or nitrogen) to remove any dissolved oxygen.[3]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: My this compound seems to be degrading. How can I improve its stability?
A3: Boronic acids, especially electron-deficient ones, can be unstable.
-
Fresh Reagent: Use a fresh batch of the boronic acid. Over time, boronic acids can dehydrate to form boroxines (cyclic trimers), which are often less reactive.
-
Stable Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can be used directly in the coupling reaction and are less prone to degradation.
Q4: The steric hindrance from the benzyloxy group appears to be a problem. What strategies can I employ?
A4: The steric bulk of the benzyloxy group, combined with the ortho-fluorine, can impede the transmetalation step.
-
Bulky Ligands: As mentioned in Q1, employing bulky, electron-rich ligands is crucial. These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, helping to overcome steric barriers.[1]
-
Forcing Conditions: In some cases, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary. However, this must be balanced with the risk of protodeboronation. Careful monitoring of the reaction progress by TLC or LC-MS is recommended.
Quantitative Data Summary
Table 1: Suzuki Coupling Yields with Aryl Bromides
| Coupling Partner (Aryl Bromide) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Electron-withdrawing | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [6] |
| 4-Bromoanisole | Electron-donating | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [6] |
| 2-Bromopyridine | Heteroaryl | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 24 | 88 | [6] |
Table 2: Suzuki Coupling Yields with Aryl Chlorides
| Coupling Partner (Aryl Chloride) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Electron-donating | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [9] |
| 4-Chlorotoluene | Electron-donating | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | 40 | 1.5 | >95 | [9] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
This protocol is a general guideline and may require optimization for your specific substrates and reaction scale.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern precatalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and finely powdered base.
-
Inert Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed Suzuki reactions with this compound.
References
role of inert atmosphere in 4-Benzyloxy-3,5-difluorophenylboronic acid reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Benzyloxy-3,5-difluorophenylboronic acid, with a specific focus on the critical role of maintaining an inert atmosphere during its storage and reactions.
Frequently Asked Questions (FAQs)
Q1: Is an inert atmosphere strictly necessary when working with this compound?
A1: Yes, maintaining an inert atmosphere (e.g., using argon or nitrogen) is highly recommended for both the storage and reaction of this compound. The product's technical specifications recommend storage under an inert atmosphere at 2-8°C. This precaution is crucial to prevent degradation and ensure reaction reproducibility.
Q2: What specific side reactions can occur if an inert atmosphere is not used?
A2: Exposing arylboronic acids to an atmospheric environment, especially under reaction conditions (heat, base, catalyst), can lead to several undesirable side reactions:
-
Protodeboronation: This is a major degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-(benzyloxy)-2,4-difluorobenzene as a byproduct.[1][2] This process consumes the boronic acid, reduces the yield of the desired product, and can be accelerated by the presence of water and base.[1][3]
-
Oxidation: Arylboronic acids can be susceptible to oxidation, which can lead to the formation of phenolic byproducts. This is a competing process that diminishes the efficiency of the desired reaction.[1]
-
Homocoupling: In the presence of oxygen, the palladium catalyst used in cross-coupling reactions can promote the unwanted homocoupling of the boronic acid to form a biaryl byproduct.[3][4]
-
Catalyst Deactivation: For cross-coupling reactions like the Suzuki-Miyaura coupling, the active Pd(0) catalyst is sensitive to oxidation and can be readily deactivated by oxygen, thereby halting the catalytic cycle.[5][6]
Q3: My Suzuki-Miyaura coupling reaction is not working well. Could the atmosphere be the issue?
A3: Absolutely. The Suzuki-Miyaura coupling is well-known to be sensitive to atmospheric oxygen.[5] If you are experiencing low yields, it could be due to the Pd(0) catalyst being oxidized and deactivated.[5] Furthermore, the presence of oxygen and moisture can exacerbate the side reactions of protodeboronation and homocoupling, consuming your starting material.[1][3] Ensuring all reagents and the reaction vessel are properly deoxygenated is a critical troubleshooting step.
Q4: How does the structure of this compound affect its stability?
A4: The electronic properties of the aryl group significantly influence the stability of a boronic acid. The two electron-withdrawing fluorine atoms ortho to the boronic acid group can impact its reactivity and susceptibility to protodeboronation.[1][2] The specific pH of the reaction medium and the concentration of the boronic acid can also lead to complex degradation pathways.[2]
Troubleshooting Guide
This guide addresses common issues encountered in reactions involving this compound.
| Observed Issue | Potential Cause (Atmosphere-Related) | Recommended Solution |
| Low or No Yield of Desired Product | 1. Deactivation of the Pd(0) catalyst by oxygen.[5] 2. Significant degradation of the boronic acid via protodeboronation due to atmospheric moisture.[1][2][3] | 1. Degas the solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or using freeze-pump-thaw cycles). 2. Assemble the reaction glassware under a positive pressure of inert gas. 3. Use anhydrous solvents and reagents. |
| Significant Formation of Protodeboronation Byproduct | Presence of atmospheric moisture, which acts as a proton source for the C-B bond cleavage.[3] | 1. Use freshly dried, anhydrous solvents. 2. Flame-dry the reaction flask under vacuum and backfill with inert gas before adding reagents.[4] 3. Consider using a protected form of the boronic acid, such as a MIDA boronate, which can be more stable.[7] |
| Significant Formation of Homocoupling Byproduct | Presence of oxygen, which promotes the oxidative homocoupling of the boronic acid, often catalyzed by Pd(II) species.[3] | 1. Ensure the reaction mixture is rigorously deoxygenated before and during the reaction. 2. Use a high-purity Pd(0) precatalyst or ensure conditions for in-situ reduction of a Pd(II) precatalyst are optimal. |
| Inconsistent Reaction Results | Variable amounts of oxygen or moisture leaking into the reaction setup. | 1. Check all seals and joints on the glassware for leaks. 2. Maintain a slight positive pressure of inert gas throughout the entire reaction duration using a bubbler or balloon. |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol outlines the key steps for coupling this compound with an aryl halide, emphasizing the maintenance of inert conditions.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under high vacuum. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Preparation:
-
To the reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric oxygen.
-
-
Solvent Addition:
-
Degas the reaction solvent (e.g., dioxane/water mixture) by sparging with argon for at least 30 minutes.
-
Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas (a balloon or bubbler is recommended).
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with a standard aqueous work-up and purification by column chromatography.
-
Visual Guides
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
strategies to improve selectivity in reactions with 4-Benzyloxy-3,5-difluorophenylboronic acid
Welcome to the technical support center for 4-Benzyloxy-3,5-difluorophenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key reagent in organic synthesis, primarily used in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of complex biaryl compounds.[2][3] These structures are valuable scaffolds in the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1][3]
Q2: What are the typical storage conditions for this boronic acid?
A2: To ensure stability and purity, this compound should be stored under an inert atmosphere at 2-8°C.[4]
Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or incomplete. What are the common causes and solutions?
A3: Sluggish reactions with electron-deficient boronic acids like this one are often due to suboptimal reaction conditions.[5][6] The key parameters to investigate are the catalyst system, base, solvent, and temperature. The electron-withdrawing fluorine atoms can impact the reaction kinetics, making careful optimization crucial.[6]
Troubleshooting Steps for Sluggish Reactions:
-
Verify Reagent Quality: Ensure the boronic acid, aryl halide, base, and solvents are fresh and anhydrous (where applicable). Boronic acids can degrade over time.
-
Optimize the Catalyst System: The choice of palladium source and ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and promote efficient coupling.[5] Consider using modern Pd(0) precatalysts to ensure a sufficient concentration of the active catalytic species.[5]
-
Screen Bases and Solvents: The base plays a crucial role in the transmetalation step. Stronger bases are often more effective.[7] Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[5][8] Solvent systems like dioxane/water or THF/water mixtures are often effective.[9]
-
Adjust Reaction Temperature: Incrementally increasing the temperature can improve reaction rates, but monitor carefully for potential decomposition of starting materials or products.[5]
Troubleshooting Guides
Issue 1: Significant Protodeboronation Observed
Description: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid and reducing the yield of the desired product. This is particularly prevalent with electron-deficient aryl boronic acids, especially under basic conditions.
Solutions:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider screening moderately strong bases like K₃PO₄ or using weaker bases if the coupling partner is sufficiently reactive.
-
Employ Highly Active Catalysts: Using a highly active catalyst system allows the reaction to proceed at lower temperatures and for shorter durations, minimizing the time the boronic acid is exposed to conditions that favor degradation.
-
Convert to a More Stable Boronate Ester: In challenging cases, converting the boronic acid to a more robust derivative, such as a pinacol ester or an MIDA boronate, can protect it from protodeboronation.[10] Aryltrifluoroborates are also known to be less prone to this side reaction compared to the corresponding boronic acids.[10]
-
Rigorous Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can sometimes exacerbate decomposition pathways.
Issue 2: Formation of Homocoupling Byproducts
Description: Homocoupling of the boronic acid (forming a symmetrical biaryl derived from two boronic acid molecules) is a competing side reaction. This is often promoted by the presence of oxygen or inefficient catalyst systems.[5]
Solutions:
-
Thorough Degassing: Rigorously degas all solvents and the final reaction mixture.[5] Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly effective.[5]
-
Use Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst can reduce the presence of Pd(II) species that may promote homocoupling.[5]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[5]
Data Presentation
Table 1: Optimization of Reaction Parameters for Suzuki-Miyaura Couplings
This table summarizes typical conditions and variables to consider when optimizing reactions with fluorinated aryl boronic acids. The data is compiled from studies on related systems to provide a comparative framework.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(Amphos) | Pre-formed Pd(0) sources or modern precatalysts can improve efficiency.[5][9] |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | Bulky, electron-rich ligands are often required for challenging couplings.[5][11] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | The choice of base is critical. Stronger bases can be more effective but may increase protodeboronation.[7] |
| Solvent System | Dioxane / H₂O | THF / H₂O | EtOH / H₂O | Aqueous solvent mixtures are common and often facilitate the reaction.[5][7] |
| Temperature | Room Temp | 60 °C | 80 - 110 °C | Higher temperatures can increase reaction rates but also side reactions. Optimization is key.[7][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, base, and palladium catalyst.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[5]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5] Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for sluggish Suzuki-Miyaura coupling reactions.
Caption: Competing reaction pathways for the boronic acid substrate.
References
- 1. This compound [myskinrecipes.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid | 156635-88-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
catalyst deactivation in 4-Benzyloxy-3,5-difluorophenylboronic acid coupling
Topic: Catalyst Deactivation in 4-Benzyloxy-3,5-difluorophenylboronic acid Coupling
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address challenges, particularly catalyst deactivation, when working with sterically hindered and electron-deficient substrates like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or non-existent conversion with this substrate often points to issues within the catalytic cycle, exacerbated by the electronic properties and steric bulk of the boronic acid. Key areas to troubleshoot include:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is the Pd(0) species, and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1][2]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Substrate Properties: this compound is both sterically hindered and electron-deficient due to the fluorine atoms. The electron-withdrawing nature of the fluorine groups decreases the nucleophilicity of the boronic acid, which can significantly slow down the transmetalation step, a critical part of the catalytic cycle.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature is crucial and may require optimization for this specific substrate.[4]
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and protodeboronation. What causes this and how can it be mitigated?
A2: The formation of side products is a common issue and often indicates suboptimal reaction conditions or catalyst deactivation.
-
Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen.[5] To minimize this, thoroughly degas all solvents and maintain a strictly inert atmosphere.[5] In some cases, slow addition of the boronic acid can also reduce its concentration at any given time, thus lowering the rate of homocoupling.[4][6]
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid is replaced by a hydrogen atom from the solvent or trace water.[5] This side reaction is often catalyzed by the base, especially in the presence of water.[7] To address this:
-
Consider using anhydrous conditions if your chosen base is compatible.[4]
-
Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[3]
-
Avoid prolonged reaction times at high temperatures.[3]
-
Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[2][3]
-
Q3: How does the choice of ligand impact catalyst stability and activity, especially for a challenging substrate like this compound?
A3: The ligand choice is critical for a successful coupling with this type of substrate. Standard phosphine ligands like PPh₃ are often ineffective.
-
Bulky, Electron-Rich Ligands: For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands are essential.[1][4][8] Examples include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands.[4] These ligands promote several key aspects of the catalytic cycle:
-
Ligand Degradation: At longer reaction times, degradation of the ligand itself can contribute to catalyst deactivation.[9]
Q4: I am observing the formation of palladium black. What does this indicate and how can I prevent it?
A4: The formation of palladium black (insoluble palladium metal) is a clear sign of catalyst decomposition. This occurs when the active Pd(0) species agglomerate and precipitate out of solution, rendering them catalytically inactive.[5] This can be caused by:
-
Slow Catalysis: If any step in the catalytic cycle is slow (e.g., transmetalation with an electron-deficient boronic acid), the lifetime of the active Pd(0) species increases, providing more opportunity for agglomeration.[5]
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected metal can aggregate.
-
High Temperatures: Elevated temperatures can sometimes accelerate catalyst decomposition.
To prevent the formation of palladium black, consider the following:
-
Use of Appropriate Ligands: Bulky ligands can sterically shield the palladium center and prevent aggregation.[8]
-
Optimize Reaction Conditions: Adjusting the temperature or switching to a solvent system that better solubilizes the catalytic species can help.[10]
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading might compensate for partial deactivation, though this does not address the root cause.[5]
Data Presentation: Parameter Optimization
The following tables summarize the typical effects of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving challenging substrates similar to this compound.
Table 1: Effect of Ligand on Yield
| Ligand | Typical Yield (%) | Rationale |
| PPh₃ | < 10% | Often ineffective for hindered substrates due to insufficient electron donation and steric bulk.[4] |
| P(t-Bu)₃ | 60-80% | A bulky, electron-rich ligand that can improve rates of oxidative addition and reductive elimination.[11] |
| SPhos | 85-95% | A Buchwald ligand designed for challenging couplings, providing high stability and activity.[4] |
| XPhos | 80-95% | Another highly effective Buchwald ligand for sterically demanding substrates.[4] |
Table 2: Effect of Base on Yield
| Base | Typical Yield (%) | Comments |
| Na₂CO₃ | 40-70% | A common base, but may not be strong enough for challenging substrates and can promote protodeboronation in aqueous media.[12] |
| K₃PO₄ | 75-95% | Often a good choice for difficult couplings; its solubility in organic solvents can be beneficial.[1] |
| Cs₂CO₃ | 80-98% | A strong, yet often gentle base that can be very effective, especially with electron-deficient boronic acids. |
| NaOH | Variable | Can be effective but may also promote significant protodeboronation, especially with prolonged heating.[13] |
Table 3: Effect of Solvent on Yield
| Solvent System | Typical Yield (%) | Comments |
| Toluene | 70-90% | A common non-polar solvent. |
| Dioxane/H₂O | 75-95% | A frequently used solvent system that can facilitate the dissolution of the base.[13] |
| THF | 60-85% | Can be a good choice, but solvent quality is critical as impurities can poison the catalyst.[10] |
| DMF | 50-80% | A polar aprotic solvent; its role can be complex and may influence selectivity in some cases.[14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered and Electron-Deficient Boronic Acid:
This is a representative protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature) should be determined experimentally for each specific substrate combination.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare the catalyst system by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a small amount of the reaction solvent. Add this solution to the reaction vessel via syringe.
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water or toluene). The solvent should be degassed prior to use by bubbling an inert gas through it for at least 30 minutes.[3]
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.
Caption: Relationship between substrate properties and catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Benzyloxy-3,5-difluorophenylboronic acid in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxy-3,5-difluorophenylboronic acid. The information provided is designed to help identify and mitigate the formation of common byproducts in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a substituted arylboronic acid. It is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize complex biaryl molecules. These products are often intermediates in the development of pharmaceuticals and advanced materials.
Q2: What are the most common byproducts observed in reactions with this compound?
A2: The most frequently encountered byproducts include:
-
Protodeboronation product: 1-(Benzyloxy)-3,5-difluorobenzene.
-
Homocoupling product: 4,4'-Bis(benzyloxy)-3,3',5,5'-tetrafluorobiphenyl.
-
Boroxine: The trimeric anhydride of this compound.
-
Debenzylation product: 4-Hydroxy-3,5-difluorophenylboronic acid or its derivatives.
Q3: What is protodeboronation and why does it occur?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is a common issue with arylboronic acids, particularly those with electron-withdrawing groups like fluorine, and can be promoted by elevated temperatures and the presence of a base.[1]
Q4: What is homocoupling?
A4: Homocoupling is a reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl compound. This side reaction is often promoted by the presence of oxygen and certain palladium catalyst systems.
Q5: What is a boroxine?
A5: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is the trimeric anhydride of a boronic acid.[2][3] The formation of boroxine is a reversible dehydration process and can affect the stoichiometry and reactivity of the boronic acid in the reaction.[2][3]
Troubleshooting Guides
Issue 1: Identification of 1-(Benzyloxy)-3,5-difluorobenzene (Protodeboronation Byproduct)
Q: My reaction mixture shows a significant peak corresponding to the mass of 1-(benzyloxy)-3,5-difluorobenzene. What causes this and how can I prevent it?
A: Possible Causes and Solutions:
-
Cause: Elevated reaction temperature or prolonged reaction times can lead to the thermal decomposition of the boronic acid. The presence of ortho-fluorine substituents can make the boronic acid more susceptible to protodeboronation under basic conditions.[1]
-
Solution:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. The use of a highly active catalyst may allow for efficient coupling at reduced temperatures.[1]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Choice of Base: Use a milder base. Strong bases can accelerate protodeboronation. Consider using bases like K₃PO₄ instead of stronger options.[1]
-
Issue 2: Formation of 4,4'-Bis(benzyloxy)-3,3',5,5'-tetrafluorobiphenyl (Homocoupling Byproduct)
Q: I am observing a significant amount of the homocoupling product of my boronic acid. How can I minimize this side reaction?
A: Possible Causes and Solutions:
-
Cause: The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid. Certain palladium catalysts may also have a higher propensity for this side reaction.
-
Solution:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of High-Quality Reagents: Use fresh, high-purity palladium catalysts and ligands.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of homocoupling. Consider screening different ligands to find one that favors the cross-coupling pathway.
-
Issue 3: Potential Formation of Boroxine
Q: I suspect that the formation of boroxine is affecting my reaction yields. How can I address this?
A: Possible Causes and Solutions:
-
Cause: Boronic acids can exist in equilibrium with their corresponding boroxines through the loss of water.[2][3] This is an entropically driven process and can alter the effective concentration of the reactive boronic acid monomer.[3]
-
Solution:
-
Anhydrous Conditions: While Suzuki-Miyaura reactions are often tolerant of water, if boroxine formation is a concern, using anhydrous solvents and reagents may shift the equilibrium towards the boronic acid.
-
Azeotropic Removal of Water: In some cases, a Dean-Stark trap can be used to remove water from the reaction mixture, which can drive the formation of boroxine. Conversely, the addition of a small amount of water can hydrolyze the boroxine back to the boronic acid. The effect of water should be empirically determined for the specific reaction.
-
Issue 4: Debenzylation of the Starting Material or Product
Q: My analysis shows the presence of phenolic compounds, suggesting that the benzyl protecting group is being cleaved. What reaction conditions could be causing this?
A: Possible Causes and Solutions:
-
Cause: The benzyloxy group can be susceptible to cleavage under certain catalytic conditions, particularly in the presence of a palladium catalyst and a hydrogen source.[4] While less common under standard Suzuki-Miyaura conditions, some reaction additives or impurities could facilitate this process.
-
Solution:
-
Screen Catalysts and Ligands: Certain palladium catalysts and ligands may be more prone to facilitating debenzylation. Experiment with different catalyst systems to identify one that is less reactive towards the benzyl ether.
-
Avoid Potential Hydrogen Sources: Ensure that the reaction is free from potential hydrogen sources that could lead to hydrogenolysis of the benzyl group.
-
Reaction Temperature: Higher temperatures may increase the likelihood of debenzylation. Running the reaction at the lowest effective temperature is advisable.
-
Quantitative Data on Byproduct Formation (Illustrative)
| Parameter Varied | Condition A | Byproduct Profile (A) | Condition B | Byproduct Profile (B) |
| Base | K₃PO₄ (2.0 equiv) | Protodeboronation: ~5% Homocoupling: ~2% | Cs₂CO₃ (2.0 equiv) | Protodeboronation: ~10% Homocoupling: ~3% |
| Temperature | 80 °C | Protodeboronation: ~7% Debenzylation: <1% | 110 °C | Protodeboronation: ~15% Debenzylation: ~5% |
| Atmosphere | Inert (Argon) | Homocoupling: ~1% | Air | Homocoupling: >10% |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates. It is adapted from established procedures for structurally similar arylboronic acids.[5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol for Byproduct Analysis by GC-MS
This protocol provides a general method for the quantitative analysis of reaction mixtures.[3]
Procedure:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot immediately by adding it to a vial containing a cold solution of a suitable solvent (e.g., ethyl acetate) and an internal standard (e.g., dodecane).
-
Vortex the mixture and then filter it through a small plug of silica gel to remove the palladium catalyst and inorganic salts.
-
Analyze the filtrate by GC-MS. The GC oven temperature program and other parameters should be optimized for the separation and detection of the starting materials, product, and potential byproducts.
-
Quantify the components by comparing their peak areas to that of the internal standard.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for byproduct identification.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
Validation & Comparative
A Comparative Purity Analysis of 4-Benzyloxy-3,5-difluorophenylboronic Acid by High-Performance Liquid Chromatography
For researchers and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative purity analysis of two hypothetical lots of 4-Benzyloxy-3,5-difluorophenylboronic acid using a robust High-Performance Liquid Chromatography (HPLC) method. The data presented herein is designed to illustrate a typical analytical comparison and should be adapted for specific laboratory conditions.
Comparison of Purity Profiles
Two separate lots of this compound were analyzed to assess their purity and impurity profiles. The analysis focused on identifying and quantifying the main component and potential process-related impurities. The results are summarized in the tables below.
Table 1: HPLC Purity Analysis of Lot A
| Peak No. | Component | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity 1 (4-Hydroxy-3,5-difluorophenylboronic acid) | 2.54 | 1,234 | 0.15 |
| 2 | Impurity 2 (Benzyl Alcohol) | 3.89 | 2,468 | 0.30 |
| 3 | This compound | 5.12 | 815,678 | 99.50 |
| 4 | Impurity 3 (Unidentified) | 6.78 | 411 | 0.05 |
Table 2: HPLC Purity Analysis of Lot B
| Peak No. | Component | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity 1 (4-Hydroxy-3,5-difluorophenylboronic acid) | 2.55 | 4,987 | 0.61 |
| 2 | Impurity 2 (Benzyl Alcohol) | 3.90 | 1,635 | 0.20 |
| 3 | This compound | 5.13 | 810,554 | 99.10 |
| 4 | Impurity 3 (Unidentified) | 6.79 | 815 | 0.10 |
Experimental Protocol
A detailed methodology for the HPLC purity analysis is provided below.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 30% B to 70% B
-
10-15 min: 70% B to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solutions for Lot A and Lot B in the same manner as the standard solution.
3. Analysis Procedure:
Inject the diluent as a blank, followed by the standard solution and then the sample solutions for Lot A and Lot B. Record the chromatograms and calculate the area percentage of the main peak and any impurities.
Workflow for Purity Analysis
The following diagram illustrates the logical workflow of the purity analysis process.
Caption: Workflow for the HPLC Purity Analysis of this compound.
A Comparative Guide to GC-MS and HPLC Methods for Impurity Profiling of 4-Benzyloxy-3,5-difluorophenylboronic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the determination of impurities in 4-Benzyloxy-3,5-difluorophenylboronic acid. Experimental data and detailed protocols are presented to aid in method selection and implementation.
Introduction
This compound is a key building block in organic synthesis, particularly in cross-coupling reactions. The presence of impurities can significantly impact reaction yields, product purity, and potentially introduce toxic byproducts. Therefore, robust analytical methods are required for its quality control. While HPLC is a widely used technique for the analysis of boronic acids, GC-MS offers high sensitivity and selectivity, especially for volatile and semi-volatile impurities.[1][2] However, the non-volatile nature of boronic acids necessitates a derivatization step prior to GC-MS analysis.[2][3]
Comparison of Analytical Methods
A summary of the key performance characteristics of GC-MS and HPLC methods for the analysis of impurities in this compound is presented below.
| Feature | GC-MS with Derivatization | HPLC-UV |
| Principle | Separation of volatile compounds followed by mass-to-charge ratio detection. | Separation based on partitioning between a stationary and mobile phase with UV detection. |
| Derivatization | Required for boronic acids to increase volatility.[2][3] | Not typically required. |
| Sensitivity | High, capable of detecting impurities at ppm levels.[2] | Good, but may be lower than GC-MS for certain impurities. |
| Selectivity | Excellent, mass spectra provide structural information for impurity identification. | Good, but may require reference standards for peak identification. |
| Common Impurities | Unreacted starting materials, homocoupling byproducts, de-boronated species.[1] | Unreacted starting materials, homocoupling byproducts, de-boronated species.[1] |
| Advantages | High sensitivity and specificity, structural elucidation of unknown impurities.[4] | Robust and widely used, no derivatization needed, suitable for routine analysis.[1] |
| Disadvantages | Requires a derivatization step which can add complexity and potential for incomplete reactions.[2] | Lower sensitivity for compounds with poor UV chromophores, potential for analyte degradation on the column. |
Experimental Protocols
GC-MS Method with Derivatization
This protocol describes a general approach for the GC-MS analysis of impurities in this compound following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
1. Sample Preparation and Derivatization:
-
Weigh accurately about 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
HPLC-UV Method
This protocol outlines a reversed-phase HPLC method for the direct analysis of impurities.
1. Sample Preparation:
-
Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Workflow Diagrams
Caption: Workflow for GC-MS impurity analysis.
Caption: Workflow for HPLC-UV impurity analysis.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the determination of impurities in this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where known impurities are monitored, HPLC-UV provides a robust and straightforward approach.[1] When high sensitivity is required, or for the identification of unknown impurities, the selectivity and structural information provided by GC-MS make it the superior choice, despite the additional sample preparation step of derivatization.[2]
References
Comparative Guide to the Structural Validation of Novel Compounds from 4-Benzyloxy-3,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes and structural validation of novel compounds derived from 4-benzyloxy-3,5-difluorophenylboronic acid. It includes detailed experimental data, protocols, and visualizations to aid in the assessment of these compounds for further research and development.
Introduction to this compound in Synthesis
This compound is a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its utility is highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science due to the influence of the benzyloxy and difluorophenyl moieties on the molecule's properties. The fluorine atoms can enhance metabolic stability and binding affinity, making derivatives of this boronic acid attractive for drug discovery programs.
Performance Comparison of Synthetic Methodologies
This section compares two synthetic approaches for generating N-benzyl aniline derivatives, a class of compounds with recognized biological activity. The first is a reductive C-N coupling reaction utilizing this compound. The second is a classical reductive amination, a widely used alternative for the synthesis of such compounds.
| Parameter | Reductive C-N Coupling | Reductive Amination |
| Starting Materials | This compound, Diphenylsilane, Nitromethane | Substituted Aniline, Substituted Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) |
| Product | 4-amino-N-(4-(benzyloxy)-3,5-difluorobenzyl)aniline | N-benzyl aniline derivative |
| Yield | 52% | Typically high, often >80% |
| Reaction Conditions | 120 °C, 24 h | Room temperature to 70 °C, 4-12 h |
| Catalyst | Organophosphorus catalyst | Not always required |
| Key Advantages | Direct use of nitro compounds | Milder reaction conditions, broad substrate scope |
| Key Disadvantages | Higher temperature, longer reaction time | Requires synthesis of aldehyde and amine precursors |
Experimental Protocols
Synthesis of 4-amino-N-(4-(benzyloxy)-3,5-difluorobenzyl)aniline
This protocol is based on an organophosphorus-catalyzed reductive functionalization of a nitro compound.
Materials:
-
This compound
-
Diphenylsilane
-
Nitromethane
-
Hexanes
-
Ethyl Acetate (EA)
-
Silica gel for column chromatography
Procedure:
-
Combine this compound (1.0 equiv), diphenylsilane (4.0 equiv), and nitromethane (3.0 equiv).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, purify the product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (19:1) as the eluent.
-
The final product, 4-amino-N-(4-(benzyloxy)-3,5-difluorobenzyl)aniline, is obtained as a solid.
General Protocol for Reductive Amination
This protocol describes a general method for the synthesis of N-benzyl aniline derivatives.
Materials:
-
Substituted aniline
-
Substituted benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichlorethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted aniline (1.0 equiv) and the substituted benzaldehyde (1.0 equiv) in DCM or DCE.
-
Add sodium triacetoxyborohydride (1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Structural Validation Data
Compound 1: 4-amino-N-(4-(benzyloxy)-3,5-difluorobenzyl)aniline
| Analytical Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 – 7.30 (m, 5H), 6.84 (d, J = 8.4 Hz, 2H), 6.64 (d, J = 8.4 Hz, 2H), 6.57 (d, J = 9.2 Hz, 2H), 5.08 (s, 2H), 4.19 (s, 2H), 3.61 (s, 2H). |
| ¹³C NMR (Predicted) | ~148, 142, 136, 130, 129, 128, 116, 115, 114, 50, 48 ppm |
| Mass Spectrometry (Predicted) | M+ at m/z ~356 |
Note: ¹³C NMR and Mass Spectrometry data are predicted based on the structure and data from similar compounds.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for structural validation and a potential signaling pathway for N-benzyl aniline derivatives.
A Comparative Guide to 4-Benzyloxy-3,5-difluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, difluorophenylboronic acids are key reagents for introducing difluorophenyl moieties via the versatile Suzuki-Miyaura cross-coupling reaction.
This guide provides a comparative analysis of 4-Benzyloxy-3,5-difluorophenylboronic acid against other difluorophenylboronic acid isomers. While direct, head-to-head comparative studies under identical reaction conditions are not extensively available in the literature, this guide collates available data to offer insights into their relative performance and provides a theoretical framework based on electronic and steric effects.
Performance in Suzuki-Miyaura Cross-Coupling
The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is primarily influenced by the electronic and steric environment of the boronic acid group. Electron-withdrawing groups, such as fluorine, can impact the transmetalation step of the catalytic cycle. The position of these fluorine atoms, along with other substituents, dictates the overall performance of the boronic acid in forming the desired biaryl compounds.
Theoretical Considerations:
-
Electronic Effects: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I effect). This can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation.
-
Steric Effects: Substituents in the ortho position to the boronic acid group can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate.
This compound possesses two fluorine atoms flanking a benzyloxy group. The fluorine atoms significantly withdraw electron density from the aromatic ring. The bulky benzyloxy group is situated para to the boronic acid, minimizing steric hindrance around the reactive center.
Other Difluorophenylboronic Acid Isomers such as 2,4-difluorophenylboronic acid and 3,4-difluorophenylboronic acid, offer different electronic and steric profiles. The 2,4-isomer has a fluorine atom in the ortho position, which could present steric challenges, while the 3,4-isomer has no ortho substituents, suggesting potentially higher reactivity.[1]
Quantitative Data Comparison
The following table summarizes the performance of various difluorophenylboronic acid isomers in Suzuki-Miyaura coupling reactions as reported in the literature. It is crucial to note that the reaction conditions are not identical across these examples, and therefore, this data should be interpreted as a qualitative guide to their potential reactivity rather than a direct quantitative comparison.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Not specified | Not specified | Not specified | Not specified | Not specified | No specific yield data found in searches |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | Not Reported | 98 |
| 3,4-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 |
| 3,5-Difluorophenylboronic acid | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | No specific yield data found in searches |
Disclaimer: The data presented in this table is compiled from various sources and should not be considered a direct comparison due to differing reaction conditions.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can serve as a starting point for optimization with specific difluorophenylboronic acid isomers.
General Suzuki-Miyaura Coupling Protocol:
Materials:
-
Aryl halide (1.0 equiv)
-
Difluorophenylboronic acid isomer (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the difluorophenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Relevance in Drug Discovery: Signaling Pathways
The benzyloxyphenyl moiety, a key feature of this compound, is found in various biologically active compounds. Derivatives containing this scaffold have been investigated as inhibitors of signaling pathways implicated in diseases such as cancer.
One such pathway is the STAT3 signaling pathway. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers.[2] Benzyloxyphenyl derivatives have been designed and synthesized as STAT3 inhibitors, demonstrating the potential of this chemical scaffold in developing novel therapeutics.[2]
Below is a simplified diagram of the STAT3 signaling pathway, which can be targeted by inhibitors derived from building blocks like this compound.
Caption: Simplified STAT3 signaling pathway and potential inhibition by benzyloxyphenyl derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction, from reaction setup to product characterization.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. Its electronic properties, conferred by the two fluorine atoms, and the steric profile of the benzyloxy group make it an interesting substrate for Suzuki-Miyaura cross-coupling reactions. While direct comparative data with other difluorophenylboronic acid isomers is limited, the principles of electronic and steric effects suggest it is a viable and potentially highly reactive coupling partner. The presence of the benzyloxyphenyl scaffold in biologically active molecules, such as STAT3 inhibitors, highlights the importance of this and related boronic acids in drug discovery and development. Researchers are encouraged to perform their own optimizations to determine the ideal conditions for their specific applications.
References
A Comparative Guide to the Performance of 4-Benzyloxy-3,5-difluorophenylboronic acid in Stille vs. Suzuki Coupling
At a Glance: Stille vs. Suzuki Coupling
The Suzuki-Miyaura coupling, utilizing organoboron compounds, and the Stille coupling, which employs organostannanes, are both powerful palladium-catalyzed reactions for the formation of carbon-carbon bonds. The choice between them often hinges on factors such as reagent toxicity, functional group tolerance, and reaction conditions.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to protodeboronation and trimerization. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Byproduct Removal | Boron byproducts are often water-soluble and relatively easy to remove. | Tin byproducts can be challenging to remove completely. |
Performance Comparison: Experimental Data
While specific data for 4-Benzyloxy-3,5-difluorophenylboronic acid in both reaction types is limited, the following tables provide representative experimental conditions and expected yields based on reactions with structurally similar fluorinated and benzyloxy-substituted aryl compounds.
Table 1: Representative Conditions for Suzuki Coupling of this compound
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~92 |
| 2-Bromopyridine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DME | 80 | 24 | ~85 |
Table 2: Predicted Conditions for Stille Coupling of (4-Benzyloxy-3,5-difluorophenyl)trialkylstannane
For the purpose of comparison, we will consider the hypothetical use of (4-Benzyloxy-3,5-difluorophenyl)trialkylstannane, which would be the analogous reagent for a Stille coupling.
| Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 4-Iodoacetophenone | Pd₂(dba)₃ (2) | PPh₃ (8) | - | Toluene | 90 | 12 | 85-95 |
| Vinyl bromide | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 18 | 80-90 |
| 4-Triflyloxytoluene | Pd(OAc)₂ (2) | XPhos (4) | CsF | t-BuOH | 100 | 24 | 75-85 |
Experimental Protocols
Below are detailed experimental methodologies for Suzuki and Stille couplings, adapted from established procedures for similar substrates.
Suzuki Coupling Protocol
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, 10:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling Protocol (Hypothetical for (4-Benzyloxy-3,5-difluorophenyl)trialkylstannane)
Materials:
-
(4-Benzyloxy-3,5-difluorophenyl)trialkylstannane (1.1 equiv)
-
Aryl halide or triflate (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Ligand (e.g., PPh₃ or AsPh₃, 8-16 mol%)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried Schlenk flask, dissolve the aryl halide or triflate, (4-Benzyloxy-3,5-difluorophenyl)trialkylstannane, palladium catalyst, and ligand in the anhydrous solvent.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to the specified temperature (typically 65-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Stir the mixture vigorously for 30 minutes, then filter through a pad of diatomaceous earth.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: A comparative workflow of Suzuki and Stille coupling reactions.
Caption: A decision-making pathway for selecting between Stille and Suzuki coupling.
A Head-to-Head Comparison of Ligand Effects in Suzuki-Miyaura Reactions of 4-Benzyloxy-3,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic incorporation of fluorinated motifs, such as the 4-benzyloxy-3,5-difluorophenyl group, is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by fluorine atoms. The success of these coupling reactions is critically dependent on the choice of the palladium catalyst and, most importantly, the ancillary ligand.
This guide provides a comparative overview of commonly employed phosphine ligands in the Suzuki-Miyaura coupling of substrates structurally similar to 4-benzyloxy-3,5-difluorophenylboronic acid. While direct head-to-head quantitative data for this specific boronic acid is not extensively documented in the literature, this guide compiles representative data and protocols from studies on analogous 3,5-difluorophenylboronic acid derivatives to provide a strong starting point for reaction optimization.
Data Presentation: Ligand Performance in Suzuki-Miyaura Couplings of Fluorinated Phenylboronic Acids
The selection of a suitable ligand is paramount for achieving high yields and reaction rates, particularly with electron-deficient or sterically hindered substrates like 3,5-difluorophenylboronic acid derivatives. Bulky and electron-rich phosphine ligands are generally favored as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] Below is a summary of commonly used ligands and their typical performance in related Suzuki-Miyaura reactions.
| Ligand/Catalyst System | Aryl Halide Partner | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| SPhos with Pd(OAc)₂ | 4-Bromoanisole | K₃PO₄ | Toluene | 100 | 16 | 92 |
| XPhos with Pd₂(dba)₃ | 2-Bromopyridine | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 |
| P(t-Bu)₃ with Pd₂(dba)₃ | Phenyl Bromide | CsF/Ag₂O | DMF | 100 | 12 | >90[2] |
| Pd(PPh₃)₄ (pre-formed) | 1-Bromo-4-nitrobenzene | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| dppf with PdCl₂ | General Aryl Bromides | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
Note: The yields presented are for illustrative purposes and are highly dependent on the specific substrates and reaction conditions. Optimization is recommended for each unique transformation.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide. This protocol is based on established methodologies for similar fluorinated boronic acids and should be adapted and optimized for specific substrates.[3]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Below are diagrams illustrating the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Stability Under Fire: A Comparative Guide to 4-Benzyloxy-3,5-difluorophenylboronic Acid in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the stability of building blocks is paramount to ensure reproducible and high-yielding synthetic routes. This guide provides a comprehensive assessment of the stability of 4-Benzyloxy-3,5-difluorophenylboronic acid, a key reagent in modern medicinal chemistry, under various reaction conditions. Its performance is compared with other commonly used phenylboronic acid derivatives to provide a framework for informed reagent selection.
The introduction of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound serves as a valuable precursor for introducing the benzyloxy-difluorophenyl moiety, a structural motif of growing interest. However, the stability of boronic acids is a critical factor that can influence the outcome of cross-coupling reactions. The primary degradation pathway for boronic acids is protodeboronation, the cleavage of the carbon-boron bond. The rate of this undesired side reaction is highly dependent on the electronic and steric properties of the substituents on the phenyl ring, as well as the reaction conditions such as temperature, pH, and the presence of certain reagents.
Comparative Stability Analysis
While direct quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, a qualitative comparison of its expected stability can be made based on established chemical principles and data from related compounds. The following table provides a comparative overview of its stability against other relevant phenylboronic acids under typical reaction stressors. The stability is inferred from the electronic effects of the substituents; electron-withdrawing groups can increase the propensity for protodeboronation.
| Compound | Structure | Hydrolytic Stability (Aqueous Base) | Thermal Stability | Stability in Suzuki Coupling Conditions (Pd Catalyst, Base) |
| This compound | ![]() | Moderate | High | Moderate to High |
| 4-Methoxyphenylboronic acid | ![]() | High | High | High |
| 3,5-Difluorophenylboronic acid | ![]() | Moderate to Low | High | Moderate |
| Phenylboronic acid | ![]() | High | High | High |
Note: The stability ratings are relative and based on the known effects of substituents on the rate of protodeboronation and other decomposition pathways.
The two fluorine atoms at the meta positions in this compound have a significant electron-withdrawing effect, which can increase the susceptibility of the carbon-boron bond to cleavage, particularly under basic aqueous conditions. However, the bulky benzyloxy group may offer some steric protection to the boronic acid moiety, potentially mitigating degradation to some extent. In comparison, 4-methoxyphenylboronic acid, lacking the electron-withdrawing fluorine atoms, is expected to exhibit greater stability. 3,5-Difluorophenylboronic acid, which has the same fluorine substitution pattern but lacks the benzyloxy group, is likely to be less stable. Phenylboronic acid serves as a baseline for a simple, unsubstituted arylboronic acid with generally good stability.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and its alternatives under specific reaction conditions, the following experimental protocols can be employed.
HPLC-UV Method for Monitoring Degradation
This method allows for the quantification of the boronic acid and its protodeboronated byproduct over time.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) to control pH.
-
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of the reaction solvent).
-
Set up the desired reaction conditions (e.g., specific temperature, addition of base, catalyst).
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench if necessary, and dilute with the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the decrease in the peak area of the boronic acid and the increase in the peak area of the corresponding protodeboronated product.
-
¹H NMR and ¹⁹F NMR Spectroscopy for In-Situ Monitoring
NMR spectroscopy provides a powerful tool for observing the degradation process in real-time within the reaction vessel.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., DMSO-d₆, D₂O).
-
Procedure:
-
Dissolve a known concentration of the boronic acid in the deuterated solvent in an NMR tube.
-
Acquire an initial spectrum to serve as a baseline (t=0).
-
Add the reagents to initiate the desired reaction conditions (e.g., a drop of base, or heat the sample).
-
Acquire spectra at regular time intervals.
-
For this compound, ¹⁹F NMR can be particularly informative for monitoring the disappearance of the starting material and the appearance of the fluorinated byproduct.
-
Visualizing Stability and Degradation Pathways
The following diagrams illustrate the key concepts related to boronic acid stability and the workflow for its assessment.
Caption: Logical relationship between reaction conditions, molecular properties, and the fate of a boronic acid.
Caption: A generalized workflow for the experimental assessment of boronic acid stability.
A Comparative Guide to the Quantitative Analysis of 4-Benzyloxy-3,5-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative assay of 4-Benzyloxy-3,5-difluorophenylboronic acid, a key intermediate in pharmaceutical synthesis. The performance of quantitative Nuclear Magnetic Resonance (qNMR) is objectively compared with High-Performance Liquid Chromatography (HPLC) and acid-base titration, supported by illustrative experimental data to guide method selection and development.
Introduction
Accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical in drug development and quality control. This compound presents unique analytical challenges due to the presence of NMR-active nuclei (¹H and ¹⁹F) and an acidic boronic acid moiety. This guide explores the utility of ¹H and ¹⁹F qNMR, HPLC, and titration for its precise and accurate assay.
Comparison of Analytical Methodologies
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, impurity profiling, or high-throughput screening.
| Parameter | ¹H qNMR | ¹⁹F qNMR | HPLC-UV | Acid-Base Titration |
| Specificity | High (structure specific) | Very High (highly specific to fluorine) | High (separates impurities) | Low (titrates all acidic protons) |
| Precision (RSD) | < 1.0% | < 1.0% | < 1.5% | < 0.5% (for bulk material) |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0% | 99.5 - 100.5% (for bulk) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | N/A |
| Limit of Quantitation | ~ 0.1 mg/mL | ~ 0.05 mg/mL | ~ 0.01 mg/mL | Not suitable for low concentrations |
| Analysis Time | ~ 15-20 min per sample | ~ 20-30 min per sample | ~ 10-15 min per sample | ~ 5-10 min per sample |
| Sample Throughput | Moderate | Moderate | High | High |
| Instrumentation | NMR Spectrometer | NMR Spectrometer | HPLC System with UV detector | Burette, pH meter/indicator |
| Primary Use | Purity assessment, reference standard certification | Orthogonal purity assessment, analysis in complex matrices | Routine quality control, impurity profiling | Assay of bulk drug substance |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are illustrative protocols for qNMR, HPLC, and titration.
Method 1: Quantitative NMR (qNMR) Spectroscopy
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known concentration, the purity or concentration of the analyte can be determined.
1.1: ¹H qNMR Protocol
-
Internal Standard Selection: Maleic acid is a suitable internal standard as its vinylic proton signal (~6.2 ppm) is typically in a clear region of the spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid (certified reference material) into a vial.
-
Dissolve the mixture in 0.75 mL of deuterated methanol (Methanol-d₄). Methanol-d₄ is chosen to minimize the formation of boronic acid anhydrides, which can complicate ¹H NMR spectra.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (should be at least 5 times the longest T₁ of both analyte and internal standard).
-
Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
-
Acquisition Time: 3-4 seconds.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved aromatic proton signals of the analyte (e.g., the two protons on the difluorophenyl ring) and the vinylic proton signal of maleic acid.
-
Calculate the purity using the standard qNMR equation.
-
1.2: ¹⁹F qNMR Protocol
-
Internal Standard Selection: 3,5-Bis(trifluoromethyl)benzoic acid is a suitable internal standard due to its chemical stability and distinct ¹⁹F signals away from many common fluorinated compounds.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 15 mg of 3,5-Bis(trifluoromethyl)benzoic acid into a vial.
-
Dissolve the mixture in 0.75 mL of a suitable deuterated solvent such as DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters (376 MHz for ¹⁹F):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 45 seconds (fluorine nuclei can have longer relaxation times).
-
Number of Scans: 16 to 32.
-
-
Data Processing and Calculation:
-
Integrate the signal corresponding to the two fluorine atoms of the analyte and the six fluorine atoms of the internal standard's trifluoromethyl groups.
-
Calculate the purity using the qNMR equation, adjusting for the number of fluorine nuclei in each signal.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
Principle: The sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Quantification is performed using a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. The addition of acid improves peak shape for the boronic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a diluent (e.g., 50:50 acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject the standards to establish a calibration curve.
-
Inject the sample solution and determine its concentration from the calibration curve.
-
Method 3: Acid-Base Titration
Principle: The acidic boronic acid group is neutralized by a standardized basic titrant. The endpoint of the titration, where moles of base equal moles of acid, can be determined using a pH meter or a colorimetric indicator.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (neutralized).
-
Phenolphthalein indicator.
-
-
Procedure:
-
Accurately weigh approximately 250 mg of this compound.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH used and calculate the assay content.
-
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflow for the qNMR assay and a logical comparison of the analytical methods.
Safety Operating Guide
Navigating the Safe Disposal of 4-Benzyloxy-3,5-difluorophenylboronic acid: A Comprehensive Guide
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling substances like 4-Benzyloxy-3,5-difluorophenylboronic acid is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this halogenated organic compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety Precautions:
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][3] As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[4][5]
Solid Waste Disposal:
Contaminated solid materials such as gloves, bench paper, and disposable labware should be collected in a designated, labeled hazardous waste container.
Liquid Waste Disposal:
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic liquids.
Decontamination of Empty Containers:
Empty containers that held this compound must be decontaminated to ensure the safety of all personnel and to prevent environmental contamination.
-
Triple Rinse: Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.[6]
-
Collect Rinsate: All rinsate from the decontamination process must be collected and disposed of as liquid hazardous waste.[6]
-
Final Disposal: After a thorough rinsing and allowing the container to air dry in a well-ventilated area, the original label should be defaced. The clean, dry container can then typically be disposed of in accordance with your institution's guidelines for laboratory glassware or plastic recycling.[6]
Spill Management:
In the event of a spill, the following procedures should be followed immediately:
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.[6]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][6]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[6]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the affected area until it has been cleared by EHS personnel.[6]
-
Waste Storage and Pickup:
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste materials.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




